molecular formula C14H28N2O2 B6333044 tert-Butyl 4-(diethylamino)piperidine-1-carboxylate CAS No. 1281634-35-2

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate

Cat. No. B6333044
CAS RN: 1281634-35-2
M. Wt: 256.38 g/mol
InChI Key: SLULEDXETYEYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(diethylamino)piperidine-1-carboxylate, or TBDEAPC, is an organic compound consisting of a tert-butyl group, a piperidine ring, and a carboxylate group. It is a versatile reagent used in a variety of synthetic and research applications. TBDEAPC has been used in the synthesis of biologically active compounds, in the study of enzyme mechanisms, and in the development of novel pharmaceuticals.

Scientific Research Applications

TBDEAPC is used in the synthesis of biologically active compounds, such as peptide, amino acid, and nucleoside analogs. It is also used in the study of enzyme mechanisms, such as the study of the mechanism of action of the enzyme acetylcholinesterase. TBDEAPC has been used in the development of novel pharmaceuticals, such as the development of inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

TBDEAPC acts as a reagent in the synthesis of biologically active compounds and pharmaceuticals. It is also used in the study of enzyme mechanisms, such as the mechanism of action of the enzyme acetylcholinesterase. TBDEAPC acts as a substrate for the enzyme, and its presence in the reaction mixture causes the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
TBDEAPC has been shown to have no significant biochemical or physiological effects in laboratory studies. It has been shown to be non-toxic and non-irritating to the skin.

Advantages and Limitations for Lab Experiments

The main advantage of using TBDEAPC in laboratory experiments is its versatility. It can be used in the synthesis of a variety of biologically active compounds and pharmaceuticals, and it can be used in the study of enzyme mechanisms. The main limitation of using TBDEAPC in laboratory experiments is its cost. TBDEAPC is relatively expensive compared to other reagents.

Future Directions

TBDEAPC has potential future applications in the development of novel pharmaceuticals and in the study of enzyme mechanisms. It could also be used in the synthesis of peptide, amino acid, and nucleoside analogs. Additionally, TBDEAPC could be used in the development of inhibitors of the enzyme acetylcholinesterase, which could be used to treat neurological disorders. Finally, TBDEAPC could be used in the development of new drugs to treat a variety of medical conditions.

properties

IUPAC Name

tert-butyl 4-(diethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-6-15(7-2)12-8-10-16(11-9-12)13(17)18-14(3,4)5/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLULEDXETYEYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(diethylamino)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5.0 g, 0.025 mol) and diethylamine (9.1 mL, 0.090 mol) in methanol (40 mL), 10% palladium on carbon (0.50 g) was added at ambient temperature. The reaction mixture was agitated under a hydrogen atmosphere at ambient temperature for 16 h. Palladium on carbon was removed by filtration with Celite and the solvent was removed under reduced pressure, then the residue was purified by chromatography on silica gel(dichloromethane/methanol) to afford tert-butyl 4-(diethylamino)piperidine-1-carboxylate as solid (6.1 g, y. 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

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